2-(1H-Indol-3-yl)-4-oxo-4-phenylbutanoic acid 2-(1H-Indol-3-yl)-4-oxo-4-phenylbutanoic acid PEO-IAA is a novel potent auxin antagonist.
Brand Name: Vulcanchem
CAS No.: 6266-66-6
VCID: VC0539007
InChI: InChI=1S/C18H15NO3/c20-17(12-6-2-1-3-7-12)10-14(18(21)22)15-11-19-16-9-5-4-8-13(15)16/h1-9,11,14,19H,10H2,(H,21,22)
SMILES: C1=CC=C(C=C1)C(=O)CC(C2=CNC3=CC=CC=C32)C(=O)O
Molecular Formula: C18H15NO3
Molecular Weight: 293.3 g/mol

2-(1H-Indol-3-yl)-4-oxo-4-phenylbutanoic acid

CAS No.: 6266-66-6

Inhibitors

VCID: VC0539007

Molecular Formula: C18H15NO3

Molecular Weight: 293.3 g/mol

Purity: >98% (or refer to the Certificate of Analysis)

2-(1H-Indol-3-yl)-4-oxo-4-phenylbutanoic acid - 6266-66-6

CAS No. 6266-66-6
Product Name 2-(1H-Indol-3-yl)-4-oxo-4-phenylbutanoic acid
Molecular Formula C18H15NO3
Molecular Weight 293.3 g/mol
IUPAC Name 2-(1H-indol-3-yl)-4-oxo-4-phenylbutanoic acid
Standard InChI InChI=1S/C18H15NO3/c20-17(12-6-2-1-3-7-12)10-14(18(21)22)15-11-19-16-9-5-4-8-13(15)16/h1-9,11,14,19H,10H2,(H,21,22)
Standard InChIKey SJVMWLJNHPHNPT-UHFFFAOYSA-N
SMILES C1=CC=C(C=C1)C(=O)CC(C2=CNC3=CC=CC=C32)C(=O)O
Canonical SMILES C1=CC=C(C=C1)C(=O)CC(C2=CNC3=CC=CC=C32)C(=O)O
Appearance Solid powder
Description PEO-IAA is a novel potent auxin antagonist.
Purity >98% (or refer to the Certificate of Analysis)
Shelf Life >2 years if stored properly
Solubility Soluble in DMSO
Storage Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).
Synonyms PEO-IAA
Reference 1: Takato S, Kakei Y, Mitsui M, Ishida Y, Suzuki M, Yamazaki C, Hayashi KI, Ishii T, Nakamura A, Soeno K, Shimada Y. Auxin signaling through SCF(TIR1/AFBs) mediates feedback regulation of IAA biosynthesis. Biosci Biotechnol Biochem. 2017 Apr 13:1-7. doi: 10.1080/09168451.2017.1313694. [Epub ahead of print] PubMed PMID: 28406060.
2: Tamaki H, Reguera M, Abdel-Tawab YM, Takebayashi Y, Kasahara H, Blumwald E. Targeting Hormone-Related Pathways to Improve Grain Yield in Rice: A Chemical Approach. PLoS One. 2015 Jun 22;10(6):e0131213. doi: 10.1371/journal.pone.0131213. eCollection 2015. PubMed PMID: 26098557; PubMed Central PMCID: PMC4476611.
3: Camacho-Cristóbal JJ, Martín-Rejano EM, Herrera-Rodríguez MB, Navarro-Gochicoa MT, Rexach J, González-Fontes A. Boron deficiency inhibits root cell elongation via an ethylene/auxin/ROS-dependent pathway in Arabidopsis seedlings. J Exp Bot. 2015 Jul;66(13):3831-40. doi: 10.1093/jxb/erv186. Epub 2015 Apr 28. PubMed PMID: 25922480; PubMed Central PMCID: PMC4473985.
4: Yoshimoto K, Noutoshi Y, Hayashi K, Shirasu K, Takahashi T, Motose H. A chemical biology approach reveals an opposite action between thermospermine and auxin in xylem development in Arabidopsis thaliana. Plant Cell Physiol. 2012 Apr;53(4):635-45. doi: 10.1093/pcp/pcs017. Epub 2012 Feb 17. PubMed PMID: 22345435.
5: Takanashi K, Sugiyama A, Yazaki K. Involvement of auxin distribution in root nodule development of Lotus japonicus. Planta. 2011 Jul;234(1):73-81. doi: 10.1007/s00425-011-1385-0. Epub 2011 Mar 3. PubMed PMID: 21369920.
6: Ishida T, Adachi S, Yoshimura M, Shimizu K, Umeda M, Sugimoto K. Auxin modulates the transition from the mitotic cycle to the endocycle in Arabidopsis. Development. 2010 Jan;137(1):63-71. doi: 10.1242/dev.035840. PubMed PMID: 20023161.
7: Nishimura T, Nakano H, Hayashi K, Niwa C, Koshiba T. Differential downward stream of auxin synthesized at the tip has a key role in gravitropic curvature via TIR1/AFBs-mediated auxin signaling pathways. Plant Cell Physiol. 2009 Nov;50(11):1874-85. doi: 10.1093/pcp/pcp129. Epub 2009 Nov 6. PubMed PMID: 19897572.
PubChem Compound 235453
Last Modified Nov 11 2021
   refresh captcha

Mass Molarity Calculator

  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g

Molecular Mass Calculator